3-{[(Tert-butoxy)carbonyl](methyl)amino}oxolane-3-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Tert-butoxy)carbonylamino}oxolane-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-{(Tert-butoxy)carbonylamino}oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides protection to the amino group, allowing selective reactions at other sites. This protection is crucial in peptide synthesis, where the compound acts as a precursor for the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
Boc-L-phenylalanine: Similar in structure but with a phenyl group instead of an oxolane ring.
Boc-L-serine: Contains a hydroxyl group, making it more hydrophilic compared to the oxolane derivative.
Uniqueness
3-{(Tert-butoxy)carbonylamino}oxolane-3-carboxylic acid is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .
Properties
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]oxolane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12(4)11(8(13)14)5-6-16-7-11/h5-7H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIWFNNVEHODOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCOC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1479905-61-7 | |
Record name | 3-{[(tert-butoxy)carbonyl](methyl)amino}oxolane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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